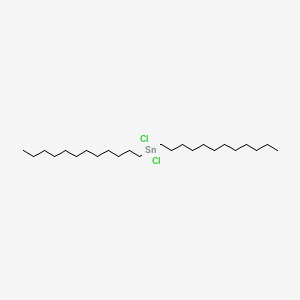

Stannane, dichlorodidodecyl-

Description

Significance of Organotin(IV) Chemistry in Contemporary Academic Research

Organotin(IV) compounds have garnered considerable interest in both the chemical and pharmaceutical industries. uni.lu Tin(IV) forms stable complexes with unique structures and physicochemical properties, which are utilized in organic synthesis as heat stabilizers for polymers like polyvinyl chloride (PVC), as catalysts, and in drug development as biologically active agents. uni.luuu.nl The versatility of organotin(IV) compounds stems from the ability of the tin atom to adopt various coordination numbers, most commonly four, five, and six, leading to a diversity of molecular geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements. mdpi.comresearchgate.net This structural flexibility, combined with the tunability of the organic substituents, allows for the fine-tuning of their chemical and physical properties for specific applications. researchgate.net

In contemporary research, organotin(IV) compounds are investigated for their potential in areas such as materials science, where they are used as precursors for tin oxide coatings and nanoparticles. uu.nl Their catalytic activity is exploited in various organic transformations, including esterification, transesterification, and polyurethane formation. who.int Furthermore, the biological activities of organotin(IV) compounds are a major focus of research, with studies exploring their potential as anticancer, antifungal, and antibacterial agents. uni.luresearchgate.net The interaction of organotin compounds with biological molecules is a key area of investigation, aiming to understand their mechanisms of action and to develop new therapeutic agents. uu.nl

The Stannane, dichlorodidodecyl- Homolog as a Model Compound in Organotin(IV) Dihalide Investigations

Stannane, dichlorodidodecyl- (also known as didodecyltin dichloride), with the chemical formula (C₁₂H₂₅)₂SnCl₂, serves as an important representative for dihalodiorganostannanes with long alkyl chains. While extensive research has been conducted on short-chain analogs like dimethyltin (B1205294) dichloride and dibutyltin (B87310) dichloride, the study of long-chain derivatives provides insights into the influence of sterically demanding and lipophilic substituents on the properties and reactivity of the tin center. uu.nlchemicalbook.com The two long dodecyl chains in dichlorodidodecylstannane significantly impact its solubility, rendering it more soluble in nonpolar organic solvents, which can be advantageous for certain synthetic applications. iucr.orggoogle.com

The synthesis of dichlorodidodecylstannane can be achieved through a multi-step process. A common method involves the Grignard reaction of dodecylmagnesium bromide with tin(IV) chloride to form tetradodecylstannane (B1620463), which is then subjected to a redistribution reaction with additional tin(IV) chloride to yield the desired dichlorodidodecylstannane. cambridgecore.org This synthetic route is a classic example of the methods used to prepare unsymmetrical organotin halides.

The use of long-chain organotin compounds, such as dichlorodidodecylstannane, is also explored in the context of "green chemistry." For instance, the increased lipophilicity of these compounds can facilitate their separation from reaction products in polar solvents, potentially simplifying purification processes and reducing waste. google.com Patents have described the use of long-chain organotin reactants in Stille reactions, highlighting their potential for more efficient product isolation. google.com

Below are some of the key properties of Stannane, dichlorodidodecyl-:

| Property | Value |

| Molecular Formula | C₂₄H₅₀Cl₂Sn |

| Molecular Weight | 528.3 g/mol |

| IUPAC Name | dichloro(didodecyl)stannane |

| CAS Number | 5827-58-7 |

| Appearance | Not specified in search results |

Data sourced from PubChem. nih.gov

Spectroscopic data is crucial for the characterization of dichlorodidodecylstannane. While detailed spectra are not provided in the search results, the availability of ¹H and ¹³C NMR spectra is noted. nih.gov These techniques are essential for confirming the structure of the compound and for studying its behavior in solution.

| Spectral Data Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Data available through various databases |

| Infrared (IR) Spectroscopy | Not specified in search results |

Data sourced from PubChem. nih.gov

Historical Development and Contemporary Research Trajectories in Organotin Halide Chemistry

The field of organotin chemistry dates back to 1849, when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. mdpi.comchemicalbook.com The development of Grignard reagents in the early 1900s provided a versatile method for forming tin-carbon bonds, leading to a rapid expansion of the field. who.int A significant milestone in organotin halide chemistry was the discovery of the Kocheshkov redistribution reaction, which allows for the synthesis of mono- and diorganotin halides from tetraorganotins and tin(IV) halides, a method still widely used today. who.int

Historically, a major driver for research in organotin halides was their application as PVC stabilizers. uu.nliucr.org Diorganotin compounds, in particular, are effective at preventing the thermal degradation of PVC. uu.nl This industrial importance spurred extensive research into the synthesis, reactivity, and properties of a wide range of organotin halides.

In the mid-20th century, the biological activity of organotin compounds became a significant area of investigation, with the discovery of the fungicidal properties of triorganotin compounds by van der Kerk and Luijten. uu.nl This opened up new avenues of research into the application of organotin halides and their derivatives in agriculture and as biocides.

Contemporary research in organotin halide chemistry is multifaceted. There is a continued interest in the synthesis of novel organotin halides with tailored properties for applications in catalysis and materials science. researchgate.net The study of their coordination chemistry remains a vibrant area, with a focus on understanding the factors that control the formation of supramolecular structures through weak interactions. iucr.org

A significant contemporary research trajectory is the development of more environmentally benign organotin compounds and processes. google.com This includes the design of catalysts that can be easily recovered and reused, and the use of organotin reagents in a manner that simplifies product purification and minimizes waste. The investigation of long-chain organotin halides like dichlorodidodecylstannane is relevant to this trend, as their physical properties may be exploited for more sustainable chemical processes. google.com Furthermore, the rich structural chemistry of diorganotin complexes, often derived from diorganotin dihalides, continues to be explored for applications in medicine, with studies on their potential as anticancer agents. researchgate.net

Properties

CAS No. |

5827-58-7 |

|---|---|

Molecular Formula |

C24H50Cl2Sn |

Molecular Weight |

528.3 g/mol |

IUPAC Name |

dichloro(didodecyl)stannane |

InChI |

InChI=1S/2C12H25.2ClH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

YREAYUWMESCMHJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dihalodiorganostannanes

Direct Alkylation Approaches to Organotin Synthesis

The direct reaction of an alkyl halide with metallic tin represents the most straightforward approach to forming organotin halides. This method, while conceptually simple, often requires specific conditions and catalysts to achieve desirable yields and selectivity for the target dihalodiorganostannane.

The direct synthesis involves the reaction of metallic tin with an alkyl halide, such as dodecyl chloride, to form dichlorodidodecylstannane. rjpbcs.com This process can be conducted without a catalyst, although the yields and reaction rates are often low. rjpbcs.com For instance, the reaction of benzyl (B1604629) chloride with tin powder in toluene (B28343) or water can produce dibenzyltin dichloride in good yields without a catalyst. rjpbcs.com However, for less reactive alkyl halides like dodecyl chloride, the reaction typically requires elevated temperatures and pressures, and often results in a mixture of products. chula.ac.th

The reactivity of the alkyl halide plays a significant role, with the general trend following R-I > R-Br > R-Cl. While alkyl iodides are more reactive, alkyl chlorides are often preferred due to their lower cost. chula.ac.th

Table 1: Factors Influencing Direct Synthesis of Diorganotin Dihalides

| Factor | Influence on Reaction | Notes |

| Alkyl Halide | Reactivity: Iodides > Bromides > Chlorides. chula.ac.th | Chlorides are often used for economic reasons. chula.ac.th |

| Temperature | Higher temperatures generally increase reaction rate. chula.ac.th | Can also lead to side product formation. libretexts.org |

| Pressure | May be required for less reactive halides. chula.ac.th | Increases complexity of the reaction setup. |

| Solvent | Can influence reaction rate and product solubility. chula.ac.th | Inert solvents are typically used to avoid side reactions. chula.ac.th |

| Catalyst | Can significantly improve yield and selectivity. researchgate.net | See section 2.1.2. |

To improve the efficiency of the direct synthesis, various catalysts are employed. These catalysts facilitate the reaction between the metallic tin and the alkyl halide, leading to higher yields of the desired diorganotin dihalide. Combinations of metal halides and oxygenated solvents have been found to be particularly effective catalysts. researchgate.net Tetraalkylammonium salts are also highly effective catalysts for the reaction of n-butyl bromide with tin. researchgate.net

The mechanism of the catalyzed direct synthesis is thought to involve the formation of an intermediate complex between the catalyst and the tin surface, which then facilitates the oxidative addition of the alkyl halide. The use of co-catalysts can further enhance the reaction rate. For the synthesis of dialkyltin dichlorides with longer alkyl chains, such as dichlorodidodecylstannane, crown ethers like dicyclohexyl-18-crown-6 have been used as catalysts in conjunction with a co-catalyst like butyl iodide. uu.nl

Grignard and Organolithium Reagent Mediated Synthesis

A more versatile and often higher-yielding approach to dihalodiorganostannanes involves the use of pre-formed organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reagents are highly nucleophilic and readily react with tin halides to form carbon-tin bonds.

The synthesis of dichlorodidodecylstannane can be achieved by reacting tin tetrachloride (SnCl₄) with a dodecyl Grignard reagent (C₁₂H₂₅MgX) or dodecyllithium (C₁₂H₂₅Li). The initial reaction typically forms the tetraalkyltin compound, tetradodecylstannane (B1620463) ((C₁₂H₂₅)₄Sn). cambridgecore.orgwikipedia.org This reaction is usually carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nlmnstate.edu

The general reaction scheme is as follows: SnCl₄ + 4 R-MgX → R₄Sn + 4 MgXCl wikipedia.org SnCl₄ + 4 R-Li → R₄Sn + 4 LiCl

The resulting tetraorganotin compound can then be converted to the desired dihalodiorganostannane through a redistribution reaction, as discussed in section 2.3.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the target dihalodiorganostannane. Several factors can be adjusted to achieve this. numberanalytics.com

Stoichiometry: Careful control of the stoichiometry between the organometallic reagent and the tin halide is essential. Using a stoichiometric amount of the Grignard or organolithium reagent can favor the formation of the desired diorganotin dihalide directly, although this can sometimes lead to a mixture of products.

Solvent: The choice of solvent can influence the reactivity of the organometallic reagent and the solubility of the reactants and products. numberanalytics.com Ethereal solvents like THF and diethyl ether are commonly used for Grignard and organolithium reactions. uu.nlmnstate.edu

Temperature: These reactions are often performed at low temperatures to control their exothermic nature and minimize side reactions. mt.com

Addition Rate: Slow, controlled addition of the organometallic reagent to the tin halide solution is important to maintain a low reaction temperature and prevent the formation of byproducts. researchgate.net

Purity of Reagents: The use of dry, high-purity reagents and solvents is critical, as Grignard and organolithium reagents are highly reactive towards water and other protic sources. mnstate.eduresearchgate.net

Table 2: Parameters for Optimizing Grignard/Organolithium Synthesis

| Parameter | Optimization Strategy | Rationale |

| Stoichiometry | Precise control of reagent ratios. | To favor the desired product and minimize byproducts. |

| Solvent | Use of anhydrous ethereal solvents (e.g., THF, diethyl ether). uu.nlmnstate.edu | To ensure reagent stability and facilitate the reaction. uu.nlmnstate.edu |

| Temperature | Low-temperature conditions (e.g., 0°C or below). mt.com | To control exothermicity and reduce side reactions. mt.com |

| Addition Rate | Slow and controlled addition of the organometallic reagent. researchgate.net | To maintain reaction control and temperature. researchgate.net |

| Reagent Purity | Use of anhydrous and pure reagents and solvents. mnstate.eduresearchgate.net | To prevent quenching of the highly reactive organometallic reagents. mnstate.eduresearchgate.net |

Redistribution Reactions (Kocheshkov Comproportionation) in Organotin Halide Synthesis

The Kocheshkov comproportionation reaction is a powerful and widely used method for the synthesis of organotin halides with a specific number of organic substituents. wikipedia.org This reaction involves the redistribution of organic and halide groups between a tetraorganotin compound and a tin tetrahalide. wikipedia.org

To synthesize dichlorodidodecylstannane, tetradodecylstannane, prepared via the Grignard or organolithium route, is reacted with tin tetrachloride in a 1:1 molar ratio. wikipedia.org

R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org

In this specific case: (C₁₂H₂₅)₄Sn + SnCl₄ → 2 (C₁₂H₂₅)₂SnCl₂

This reaction is typically driven by heating and provides a high yield of the desired dichlorodidodecylstannane. The redistribution reaction offers excellent control over the final product, making it a preferred method for producing diorganotin dihalides with high purity. uu.nl The reaction can also be used to produce triorganotin halides or monoorganotin trihalides by adjusting the stoichiometry of the reactants. wikipedia.org

Synthetic Utility of Comproportionation for Dihalodiorganostannanes

The comproportionation reaction is a highly valuable and widely utilized method for the synthesis of dihalodiorganostannanes due to its efficiency and selectivity. This reaction involves the redistribution of substituents between a tetraorganotin compound and a tin tetrahalide. wikipedia.org The stoichiometry of the reactants can be controlled to favor the formation of the desired diorganotin dihalide. wikipedia.org

The general equation for the synthesis of a diorganotin dihalide via comproportionation is:

R₄Sn + SnX₄ → 2 R₂SnX₂ wikipedia.org

This method is particularly advantageous as it allows for the synthesis of symmetrical dihalodiorganostannanes with high yields. The reaction is typically driven by the thermodynamic stability of the resulting diorganotin dihalide. The specific synthesis of dichlorodidodecylstannane can be achieved by reacting tetradodecylstannane with tin tetrachloride. cambridgecore.org

Stereochemical and Regiochemical Considerations in Redistribution Pathways

Redistribution reactions in organotin chemistry, while synthetically useful, can present challenges regarding stereochemistry and regiochemistry, particularly when dealing with unsymmetrical organotin compounds or substrates with chiral centers. The mechanism of these reactions often involves the formation of five- or six-coordinate tin intermediates, which can lead to scrambling of substituents. psu.edu

For acyclic organotin compounds, the stereochemical integrity at an alpha-carbon is generally maintained during redistribution reactions. However, for cyclic systems or those with coordinating functional groups, the stereochemical outcome can be more complex. The regioselectivity of the redistribution is influenced by the nature of the organic groups attached to the tin atom. Generally, more electronegative or sterically smaller groups tend to migrate more readily. In the context of dichlorodidodecylstannane synthesis from tetradodecylstannane, where all organic groups are identical, regiochemical considerations are not a primary concern. However, if mixed tetraorganostannanes were used as starting materials, a mixture of diorganotin dihalides would likely be formed.

Hydrostannylation Reactions for Stannane Precursor Synthesis

Hydrostannylation, the addition of a tin hydride (R₃SnH) across a multiple bond, is a powerful method for the synthesis of organotin precursors that can subsequently be converted to dihalodiorganostannanes. wikipedia.org This reaction is particularly useful for creating vinylstannanes and allylstannanes from alkynes and allenes, respectively. sci-hub.ru The resulting organostannanes can then undergo reactions to introduce the desired halide substituents.

The hydrostannylation reaction can be initiated by radical initiators, UV light, or transition metal catalysts. sci-hub.ru The choice of initiator or catalyst can significantly influence the regio- and stereoselectivity of the addition. For example, radical-initiated hydrostannylation of terminal alkynes typically yields a mixture of (E)- and (Z)-vinylstannanes, while palladium-catalyzed reactions often exhibit high selectivity for a single isomer. researchgate.net

For the synthesis of precursors to dichlorodidodecylstannane, one could envision the hydrostannylation of dodecyne with a suitable tin hydride, followed by halogenation.

| Reaction Type | Substrate | Product | Selectivity |

| Radical Hydrostannylation | Terminal Alkyne | (E/Z)-Vinylstannane | Low |

| Palladium-Catalyzed Hydrostannylation | Terminal Alkyne | (E)- or (Z)-Vinylstannane | High |

| Lewis Acidic Hydrostannane | Propargyl Alcohols | (Z)-γ-Stannylated Allyl Alcohols | High |

Advanced Synthetic Strategies for Stannane, dichlorodidodecyl- Derivatives

Modern organic synthesis has introduced more sophisticated methods for the preparation of organotin compounds, including derivatives of dichlorodidodecylstannane. These advanced strategies often offer improved selectivity, milder reaction conditions, and broader functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. thermofisher.cnlibretexts.org While the Stille reaction typically involves the coupling of an organostannane with an organic halide, variations of this methodology can be employed to synthesize organotin compounds themselves. researchgate.net

For instance, a palladium catalyst can facilitate the coupling of a stannylmetal species (e.g., R₃Sn-M, where M is a metal like Li, Cu, or Zn) with an organic halide. This approach allows for the introduction of specific organic groups onto the tin atom under relatively mild conditions. The mechanism generally involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the stannylmetal reagent and subsequent reductive elimination to yield the organotin compound. libretexts.org This strategy provides a versatile route to unsymmetrical tetraorganostannanes, which can then be converted to dihalodiorganostannanes via comproportionation.

The use of stannide intermediates, which are anionic tin species, offers another modern pathway for the synthesis of organotin compounds. researchgate.net Diorganostannides, with the general formula R₂SnM₂ (where M is an alkali metal), can be generated in situ from the reaction of dihalodiorganostannanes with a reducing metal, such as sodium in liquid ammonia. researchgate.net

These highly reactive stannide intermediates can then react with a variety of electrophiles, including alkyl halides, to form new tin-carbon bonds. For the synthesis of dichlorodidodecylstannane derivatives, one could potentially start with a simpler dihalodiorganostannane, generate the corresponding stannide, and then react it with dodecyl halides. This method provides a way to build up more complex organotin structures from simpler precursors.

| Synthetic Strategy | Key Intermediate | Reactants | Product |

| Palladium-Catalyzed Cross-Coupling | Organopalladium complex | R₃Sn-M + R'-X | R₃Sn-R' |

| Stannide Intermediates | Diorganostannide (R₂SnM₂) | R₂SnX₂ + 2M → R₂SnM₂; R₂SnM₂ + 2R'-X → R₂R'₂Sn | Symmetrical or Unsymmetrical Diorganotin Compounds |

Advanced Spectroscopic Characterization Principles for Dihalodiorganostannanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic and organometallic compounds in solution. tjnpr.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk For dihalodiorganostannanes, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Coupling Constants

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic moieties attached to the tin atom. The chemical shifts (δ) of the protons and carbons in the dodecyl chains of dichlorodidodecylstannane provide information about their electronic environment. ox.ac.uk

¹H NMR: The proton spectra of dichlorodidodecylstannane would exhibit signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the dodecyl chains. The protons on the carbon alpha to the tin atom are expected to be the most deshielded, appearing at the highest chemical shift due to the electron-withdrawing effect of the tin and chlorine atoms. The integration of the signals confirms the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in the dodecyl chain will produce a distinct signal. Similar to ¹H NMR, the carbon atom directly bonded to the tin (Cα) will have a characteristic chemical shift influenced by the tin and chlorine atoms. The chemical shifts of the other carbons in the dodecyl chain will be more typical of long-chain alkanes.

Coupling Constants: Spin-spin coupling between adjacent protons (³JHH) and between tin and protons (nJSn-H) or tin and carbons (nJSn-C) can provide valuable structural information. nih.gov The magnitude of these coupling constants is related to the dihedral angles and the number of intervening bonds. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. ox.ac.ukiosrjournals.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Dichlorodidodecylstannane

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Sn-CH₂- | ~1.5-1.7 | ~25-30 | Cα to protons on Cβ |

| -(CH₂)₁₀- | ~1.2-1.4 | ~22-32 | |

| -CH₃ | ~0.8-0.9 | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table provides estimated ranges based on general principles.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment and Structure

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe for the direct observation of the tin atom and its immediate coordination sphere. academie-sciences.fr Tin has three naturally occurring isotopes with spin I = 1/2, with ¹¹⁹Sn being the most frequently studied due to its favorable NMR properties. academie-sciences.frnorthwestern.edu

The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and the nature of the substituents on the tin atom, spanning a very wide range of over 5000 ppm. northwestern.edu For diorganotin dihalides like dichlorodidodecylstannane, the tin atom is typically four-coordinate in non-coordinating solvents, exhibiting a tetrahedral geometry. In the presence of coordinating solvents or other Lewis bases, the coordination number can increase to five or six, leading to significant changes in the ¹¹⁹Sn chemical shift. researcher.life This makes ¹¹⁹Sn NMR an excellent tool for studying intermolecular interactions and solution-state structures.

The magnitude of the ¹J(¹¹⁹Sn-¹³C) coupling constant can also provide information about the hybridization of the tin-carbon bond and the geometry around the tin atom.

Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

| Coordination Number of Tin | Compound Class | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

| 4 | Tetraorganotins (R₄Sn) | +160 to -60 |

| 4 | Diorganotin Dihalides (R₂SnX₂) | +210 to -30 |

| 5 | Pentacoordinate Organotins | -40 to -200 |

| 6 | Hexacoordinate Organotins | -150 to -500 |

Reference: Data compiled from general organotin NMR literature.

Mass Spectrometry (MS) Techniques for Organotin Compound Analysis

Mass spectrometry is a powerful analytical technique used for the identification and quantification of compounds based on their mass-to-charge ratio (m/z). researchgate.net Various MS techniques are employed for the analysis of organotin compounds, each with its specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organotin Species

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. analchemres.org Since dihalodiorganostannanes are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. labrulez.comgov.bc.ca This usually involves converting the polar organotin halides into more volatile tetraorganotin compounds through ethylation with sodium tetraethylborate or alkylation with a Grignard reagent. rsc.org Following separation on the GC column, the eluting compounds are ionized and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. labrulez.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation in Organotin Research

ICP-MS is a highly sensitive elemental analysis technique that can be coupled with a separation method like GC or LC to perform elemental speciation. thermofisher.comnih.gov In the context of organotin analysis, the separation technique (GC or LC) separates the different organotin species (e.g., dichlorodidodecylstannane, tributyltin, dibutyltin), and the ICP-MS detector quantifies the amount of tin in each separated peak. rsc.orgnih.gov This provides information on the distribution of tin among different chemical forms. ICP-MS offers very low detection limits, making it ideal for trace-level analysis of organotin pollutants in environmental samples. cdc.gov

Table 3: Comparison of Mass Spectrometry Techniques for Organotin Analysis

| Technique | Derivatization Required? | Primary Application | Key Advantages |

| GC-MS | Yes (typically) labrulez.com | Analysis of volatile or derivatized organotins | High resolution, cost-effective analchemres.org |

| LC-MS/MS | No rsc.org | Analysis in complex matrices (environmental, biological) sciex.com | High selectivity and sensitivity, simplified sample preparation sciex.com |

| LC-ICP-MS | No rsc.org | Elemental speciation, trace analysis | Extremely low detection limits, quantifies elemental content cdc.gov |

Mössbauer Spectroscopy for Tin Oxidation States and Local Geometries

119Sn Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of tin atoms, providing valuable information about the oxidation state, coordination number, and local geometry of the tin center. spectroscopyonline.comniscpr.res.in The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is sensitive to the s-electron density at the tin nucleus and is indicative of the oxidation state. spectroscopyonline.com For organotin(IV) compounds, δ values typically fall within a specific range, distinguishing them from tin(II) compounds. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the tin atom and the electric field gradient generated by the surrounding ligands. spectroscopyonline.com A non-zero ΔEQ value indicates an asymmetric distribution of electron density around the tin nucleus, providing insights into the geometry of the coordination sphere.

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Geometry |

| Dimethyltin (B1205294) dichloride | 1.38 | 3.92 | Six-coordinate |

| Diethyltin (B15495199) dichloride | 1.44 | 2.96 | - |

| Dibutyltin (B87310) dichloride | 1.31 | 3.75 | Five-coordinate |

Note: Data is sourced from studies on analogous compounds and serves as a reference for the expected values for dichlorodidodecylstannane. rsc.orgniscpr.res.in

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides detailed information about the local atomic structure around a specific element, in this case, the tin atom. ksu.edu.sa It can determine the coordination numbers, interatomic distances, and the degree of disorder in the local environment of the absorbing atom. cdnsciencepub.com The EXAFS spectrum arises from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. cdnsciencepub.com

Analysis of the EXAFS data for dihalodiorganostannanes can yield precise measurements of the Sn-C and Sn-Cl bond lengths. This information is crucial for building an accurate model of the molecular geometry. The technique is particularly valuable for studying non-crystalline or amorphous samples where traditional diffraction methods are not applicable. dtic.mil

Due to the lack of specific EXAFS data for dichlorodidodecylstannane, the table below provides data for related methyltin chlorides, illustrating the type of structural information that can be obtained.

| Compound | Bond | Coordination Number | Bond Length (R) (Å) |

| Monomethyltin trichloride | Sn-C | 1 | 2.09 |

| Sn-Cl | 3 | 2.32 | |

| Dimethyltin dichloride | Sn-C | 2 | 2.11 |

| Sn-Cl | 2 | 2.36 |

Note: This data is for methyltin chlorides and is presented to illustrate the capabilities of EXAFS in determining the local structure of organotin halides. niscpr.res.in

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For dihalodiorganostannanes, these techniques are particularly useful for observing the stretching and bending vibrations of the Sn-C and Sn-Cl bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of light, with a vibrational mode being Raman-active if it causes a change in the polarizability of the molecule. These two techniques are often complementary, as some vibrations may be active in one and not the other.

The frequencies of the Sn-C and Sn-Cl stretching vibrations are sensitive to the coordination number and geometry around the tin atom. For instance, in a series of dialkyltin dichlorides, changes in the alkyl chain length can influence the solid-state packing and intermolecular interactions, which in turn affects the vibrational frequencies.

The following table presents typical vibrational frequencies for key bonds in dialkyltin dichlorides.

| Compound | νas(Sn-C) (cm-1) | νs(Sn-C) (cm-1) | ν(Sn-Cl) (cm-1) |

| Dimethyltin dichloride | 603 | 535 | - |

| Diethyltin dichloride | - | - | 359-324 |

| Dibutyltin dichloride | - | - | 359-324 |

Note: The data is compiled from studies on various dialkyltin dichlorides and provides a reference for the expected vibrational frequencies in dichlorodidodecylstannane. The asymmetric (νas) and symmetric (νs) stretching frequencies of the Sn-C bonds are key indicators of the arrangement of the alkyl groups around the tin center.

Reaction Mechanisms and Organometallic Reactivity of Dihalodiorganostannanes

Lewis Acidity of Dihalodiorganotin(IV) Species

Diorganotin(IV) dihalides, including dichlorodidodecylstannane, are notable for their Lewis acidic character. wikipedia.org The tin atom, bearing two electron-withdrawing halide substituents, possesses empty, low-lying 5d orbitals that can readily accept electron pairs from donor molecules, or Lewis bases. gelest.com This property is central to their coordination chemistry and catalytic activity.

Complex Formation with Donor Ligands and Coordination Chemistry

The Lewis acidity of dichlorodiorganotin(IV) compounds facilitates the formation of stable complexes with a variety of donor ligands. gelest.com These ligands are typically neutral molecules containing atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur. The coordination of these ligands to the tin center results in the expansion of the coordination number of tin from four to five or six, leading to the formation of trigonal bipyramidal or octahedral geometries, respectively. gelest.comresearchgate.net

The interaction with N-donor ligands, for instance, is of significant interest due to its relevance in biological systems and catalysis. scielo.org.mxmdpi.com The stability of these complexes is influenced by both the nature of the diorganotin species and the donor ligand. scielo.org.mx

Table 1: Examples of Diorganotin(IV) Complexes with Donor Ligands

| Diorganotin(IV) Compound | Donor Ligand | Resulting Complex Geometry |

| Dimethyltin (B1205294) dichloride | N,N,N',N'-Tetraethylethylenediamine | Distorted Octahedral scielo.org.mx |

| Diphenyltin dichloride | Pyrimidine-2-thionate derivatives | Distorted Octahedral researchgate.net |

| Various R2SnCl2 | Phenanthroline | Distorted Octahedral researchgate.net |

This table is for illustrative purposes and may not include dichlorodidodecylstannane specifically due to a lack of available data in the search results.

Influence of Alkyl Chain Length on Lewis Acidity and Coordination Motifs

The nature of the organic groups (R groups) attached to the tin atom significantly impacts the Lewis acidity of diorganotin dihalides. Increasing the alkyl chain length generally leads to a decrease in Lewis acidity. semanticscholar.org This effect can be attributed to the electron-donating inductive effect of longer alkyl chains, which increases the electron density at the tin center, making it a less potent electron pair acceptor.

Consequently, dichlorodidodecylstannane, with its two long dodecyl chains, is expected to be a weaker Lewis acid compared to its shorter-chain counterparts like dimethyltin dichloride. This variation in Lewis acidity can influence the stability and structure of the resulting coordination complexes. Weaker Lewis acids may form less stable adducts or favor lower coordination numbers. While specific studies on the coordination motifs of dichlorodidodecylstannane were not prevalent in the search results, the general trend suggests that the long alkyl chains would sterically and electronically disfavor high coordination numbers. semanticscholar.orgugr.es

Transmetallation Reactions Involving Stannane, dichlorodidodecyl-

Transmetallation is a key step in many palladium-catalyzed cross-coupling reactions, where an organic group is transferred from one metal (in this case, tin) to another (palladium). numberanalytics.comnumberanalytics.com Dichlorodidodecylstannane can serve as a precursor to organostannanes used in such reactions.

Mechanistic Insights into Stille Coupling Reactions and Organotin Reactivity

The Stille reaction is a powerful method for forming carbon-carbon bonds, coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. numberanalytics.comnumberanalytics.com The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetallation, and reductive elimination. openochem.org

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. numberanalytics.comnumberanalytics.com

Transmetallation: The organotin reagent (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. numberanalytics.comnumberanalytics.com This is often the rate-determining step. harvard.edu

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.org

The reactivity of the organotin reagent in the transmetallation step is crucial and depends on the nature of the organic group being transferred. The general order of reactivity for the transferred group (R²) is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org

Competing Side Reactions and Selectivity Control in Organometallic Cross-Coupling

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent to form R²-R² dimers. wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst. wikipedia.org Another challenge is controlling selectivity when multiple reactive sites are present in the coupling partners. acs.org

Several strategies can be employed to control selectivity and minimize side reactions. The choice of ligands on the palladium catalyst can significantly influence the reaction's outcome. researchgate.net Sterically hindered and electron-rich ligands often accelerate the desired cross-coupling. harvard.edu Additives such as copper(I) salts can also enhance reaction rates and improve selectivity. libretexts.orgresearchgate.net Furthermore, the choice of solvent can affect the rate of transmetallation by influencing the polarity of the reaction medium. libretexts.org

Nucleophilic Reactivity of Organotin Anions in Synthetic Transformations

While diorganotin dihalides are electrophilic at the tin center, related organotin species can exhibit nucleophilic character. Organotin anions, such as triorganostannyl anions (R₃Sn⁻), are powerful nucleophiles that can be generated from organotin precursors. conicet.gov.arrsc.org

These highly reactive anions can participate in a variety of synthetic transformations, including nucleophilic substitution reactions with alkyl or aryl halides to form new carbon-tin bonds. conicet.gov.arrsc.org For instance, the reaction of a triphenyltin (B1233371) anion with an alkyl halide can yield a tetraorganostannane. researchgate.net The generation of these nucleophilic species often involves the reaction of an organotin halide with a potent reducing agent, such as an alkali metal. researchgate.net The increased ionic character of the tin-metal bond in species like stannylpotassium (R₃Sn-K) compared to stannyllithium (R₃Sn-Li) leads to enhanced nucleophilicity and reactivity. rsc.org

Photochemical and Thermal Reactivity Studies of Stannane, dichlorodidodecyl- Derivatives

The photochemical and thermal reactivity of diorganotin dihalides, including dichlorodidodecylstannane, are of significant interest due to their applications in various industrial processes and their environmental fate. While specific studies on dichlorodidodecylstannane are limited, the reactivity of analogous dialkyltin dichlorides provides valuable insights into its expected behavior under thermal and photochemical stress.

Photochemical Reactivity:

The photochemical reactivity of organotin compounds is primarily dictated by the nature of the organic substituents and the strength of the tin-carbon (Sn-C) and tin-halogen (Sn-X) bonds. While detailed photochemical studies on dichlorodidodecylstannane are not extensively documented, the behavior of other diorganotin compounds and polystannanes can be extrapolated. The primary photochemical process for many organotin compounds involves the homolytic cleavage of the Sn-C bond upon absorption of ultraviolet (UV) radiation. lookchem.com This process generates an organotin radical and an organic radical.

For dichlorodidodecylstannane, irradiation with UV light would likely lead to the cleavage of a tin-dodecyl bond, forming a dichlorododecylstannyl radical and a dodecyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic molecules, disproportionation, or recombination.

In the context of polymers, such as poly(vinyl chloride) (PVC), certain organotin compounds can act as photostabilizers. nih.gov They are thought to function by quenching excited states of the polymer or by scavenging radicals produced during photodegradation. nih.gov For instance, dialkyltin dichlorides can react with carvedilol (B1668590) to form complexes that reduce the photodegradation of PVC films. nih.gov While not a direct study of dichlorodidodecylstannane, this highlights the potential for its derivatives to participate in photochemical reactions.

The photolysis of polystannanes, which contain a backbone of tin atoms, has been shown to proceed via two main mechanisms: random chain scission and unzipping, depending on the polymer architecture and solvent. ethz.ch This indicates that the Sn-Sn bond is photo-labile, a property that can be extended by analogy to the potential for Sn-C bond cleavage in monomeric organotin compounds like dichlorodidodecylstannane.

Thermal Reactivity:

The thermal stability of dialkyltin dichlorides is influenced by the length and nature of the alkyl chains. Generally, these compounds can undergo decomposition at elevated temperatures. researchgate.net For example, the thermolysis of dibutyltin (B87310) dichloride has been studied, and it was found to be more stable than tributyltin chloride and butyltin trichloride. researchgate.net At temperatures between 200-300°C, dibutyltin dichloride decomposes to produce butane, with no other significant liquid organotin products being apparent. researchgate.net This suggests that the primary thermal decomposition pathway involves the cleavage of the tin-carbon bonds.

By analogy, dichlorodidodecylstannane is expected to exhibit similar thermal behavior, although the longer dodecyl chains might influence the decomposition temperature and the nature of the resulting hydrocarbon products. The thermal decomposition of alkyltin chlorides can also be a source of residues in distillation processes, indicating that these compounds are not indefinitely stable at high temperatures. google.com In some industrial applications, the thermal reactivity of dialkyltin dichlorides is utilized. For example, they can act as catalysts in various reactions and as heat stabilizers for polymers like PVC. atamankimya.comatamanchemicals.com The stabilizing effect is attributed to the ability of the organotin compound to react with and neutralize HCl, which is released during the thermal degradation of PVC. atamankimya.com

The thermal decomposition of polystannanes, which can be seen as oligomers of diorganostannylenes, typically occurs at temperatures above 200°C, leading to the formation of elemental tin under an inert atmosphere. researchgate.net This further supports the notion that the tin-carbon framework in organotin compounds is susceptible to thermal cleavage.

| Compound | Condition | Primary Products | Observations |

| Dibutyltin dichloride | Thermolysis (200-300°C) | Butane, Tin-containing solids | More stable than Bu3SnCl and BuSnCl3. researchgate.net |

| Polystannanes | Thermal Decomposition (>200°C) | Elemental Tin (under N2) | Thermally stable up to ~200°C. researchgate.net |

| Dialkyltin dicarboxylates | Photodegradation (in PVC) | Cross-linked polymer, oxidized species | Can increase rates of photooxidation. chempedia.info |

| 1,1-dimethylstannacyclopent-3-ene | Laser Flash Photolysis (193 nm) | Dimethylstannylene, 1,3-butadiene | Cycloreversion is the main pathway. researchgate.net |

Ligand Exchange Dynamics and Equilibria in Dihalodiorganostannane Systems

Dihalodiorganostannanes, such as dichlorodidodecylstannane, are Lewis acids due to the electrophilic nature of the tin atom. This allows them to form adducts with Lewis bases, and the dynamics of these interactions are governed by ligand exchange equilibria. The coordination number of the tin atom can expand from four to five or six upon adduct formation. lupinepublishers.com

Ligand Exchange Mechanisms:

Ligand exchange reactions in organometallic complexes, including those of tin, can proceed through several mechanisms, broadly categorized as associative (A), dissociative (D), or interchange (I). catalysis.bloglibretexts.org

Associative (A) Mechanism: An incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, before the original ligand departs.

Dissociative (D) Mechanism: The original ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate.

For diorganotin dihalides, the formation of adducts with Lewis bases often involves an equilibrium between the four-coordinate starting material and a five- or six-coordinate adduct. lupinepublishers.com The specific mechanism of ligand exchange can depend on the nature of the R groups on the tin, the halides, the incoming and outgoing ligands, and the solvent.

Equilibria in Dihalodiorganostannane Systems:

The interaction of diorganotin(IV) dichlorides with various Lewis bases, such as phosphines, sulfoxides, and amines, has been studied to understand the resulting equilibria. researchgate.net For example, the reaction of dialkyltin dichlorides with monodentate Lewis bases (L) can lead to the formation of 1:1 (R₂SnCl₂·L) and 1:2 (R₂SnCl₂·2L) adducts. The equilibrium between these species can be represented as:

R₂SnCl₂ + L ⇌ R₂SnCl₂·L (K₁) R₂SnCl₂·L + L ⇌ R₂SnCl₂·2L (K₂)

In solution, there is often an equilibrium between a five-coordinate (1:1 adduct) and a six-coordinate (1:2 adduct) species, with the five-coordinate species frequently being predominant. lupinepublishers.com The stability constants (K) for these equilibria depend on the electronic and steric properties of the alkyl groups and the Lewis base. For dichlorodidodecylstannane, the long dodecyl chains would exert a significant steric influence, which might favor the formation of five-coordinate adducts over six-coordinate ones.

Studies on the interaction of diorganotin(IV) cations with amino acids have shown the formation of 1:1 and 1:2 complexes, with the stability constants being determined potentiometrically. nih.gov Furthermore, the exchange of ligands between different organotin species has been observed. For instance, a rapid ligand exchange occurs between dialkyltin dimercaptides and dialkyltin dichlorides at room temperature to form dialkylchlorotin mercaptides. acs.org This type of exchange is crucial in the mechanism of PVC stabilization.

The thermodynamics of adduct formation have been investigated for some systems. For example, for the interaction of diorganotin(IV) complexes with pyridine, equilibrium constants have been measured, and thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) have been determined. researchgate.net

| System | Lewis Base | Adduct Stoichiometry | Key Findings |

| R₂SnX₂ | Monobasic ligands (L) | 1:1 (R₂SnX₂·L) and 1:2 (R₂SnX₂·2L) | In solution, an equilibrium often exists between five- and six-coordinate species. lupinepublishers.com |

| Dialkyltin dichlorides | Dialkyltin dimercaptides | 1:1 exchange product | Rapid and quantitative exchange at 25°C. acs.org |

| Diorganotin(IV) complexes | Pyridine | 1:1 | Equilibrium constants and thermodynamic parameters determined. researchgate.net |

| Dimethyltin(IV)/Diethyltin(IV) | Amino acids | 1:1 and 1:2 | Stability constants determined by potentiometry. nih.gov |

Theoretical and Computational Chemistry Studies of Dihalodiorganostannanes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For dihalodiorganostannanes like dichlorodidodecylstannane, these methods offer a window into their electronic makeup and predictive power for their chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of organotin compounds. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining molecular geometries and spectroscopic parameters. mdpi.com

DFT calculations can accurately predict the molecular structure of diorganotin dihalides. For dichlorodidodecylstannane, the tin atom is expected to be in a tetrahedral coordination environment, bonded to two chlorine atoms and two dodecyl chains. mdpi.comlupinepublishers.com The long alkyl chains, however, can influence the local geometry around the tin center through steric interactions.

Key geometric parameters that can be determined using DFT include:

Bond lengths: The Sn-C and Sn-Cl bond lengths are critical in defining the core structure. For similar diorganotin dichlorides, Sn-C bond lengths are typically around 2.15 Å, and Sn-Cl bond lengths vary depending on the coordination environment. lupinepublishers.com

Bond angles: The C-Sn-C and Cl-Sn-Cl bond angles provide insight into the distortion from an ideal tetrahedral geometry.

DFT is also instrumental in predicting spectroscopic properties, which are crucial for experimental characterization. nih.gov For instance, vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹¹⁹Sn nucleus, can be calculated to aid in the interpretation of experimental NMR data. mdpi.com

Table 1: Predicted Spectroscopic Data for Dichlorodidodecylstannane using DFT

| Spectroscopic Parameter | Predicted Value Range | Significance |

| ¹¹⁹Sn NMR Chemical Shift | δ -50 to +50 ppm | Sensitive to the coordination number and geometry at the tin center. |

| ¹³C NMR Chemical Shifts | δ 10 to 40 ppm (alkyl), δ 120 to 140 ppm (aryl if present) | Provides information on the carbon skeleton and the electronic environment of the carbon atoms. |

| IR Stretching Frequencies | ν(Sn-C): 450-550 cm⁻¹, ν(Sn-Cl): 300-400 cm⁻¹ | Characteristic vibrations of the organotin core, useful for structural identification. |

Note: The values in this table are illustrative and based on typical ranges for similar diorganotin compounds. Precise values for dichlorodidodecylstannane would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for calculating energetic and electronic properties compared to DFT, albeit at a greater computational cost. mdpi.comnih.govresearchgate.net These methods are particularly valuable for obtaining precise values for properties like binding energies, ionization potentials, and electron affinities. mdpi.comresearchgate.net

For dichlorodidodecylstannane, ab initio calculations can provide:

Accurate Bond Dissociation Energies: Understanding the strength of the Sn-C and Sn-Cl bonds is crucial for predicting the compound's stability and reactivity.

Detailed Electronic Structure Analysis: These methods can precisely map the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Thermochemical Data: Ab initio calculations can yield accurate enthalpies of formation and reaction energies, which are essential for understanding the thermodynamics of processes involving dichlorodidodecylstannane.

Molecular Dynamics Simulations of Dihalodiorganostannane Systems

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of how these molecules behave over time, especially in condensed phases. ebsco.commdpi.comnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of complex processes such as conformational changes and intermolecular interactions. ebsco.commdpi.com

Conformational Analysis of Dodecyl Chains and Their Influence on Molecular Conformation

Key insights from MD simulations include:

Chain Flexibility: The simulations can quantify the degree of flexibility and the preferred conformations of the dodecyl chains.

Steric Shielding: The dynamic behavior of the chains can create a time-averaged steric shield around the reactive tin center, potentially hindering its interaction with other molecules.

Inter-chain Interactions: In the solid state or in concentrated solutions, the dodecyl chains of neighboring molecules can interact through van der Waals forces, leading to self-assembly or aggregation.

Solvent Effects and Intermolecular Interactions in Condensed Phases

The behavior of dichlorodidodecylstannane in solution is heavily influenced by its interactions with solvent molecules. numberanalytics.comweebly.comarxiv.orgresearchgate.net MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the organotin compound. numberanalytics.comarxiv.org

These simulations can reveal:

Solvation Structure: The arrangement of solvent molecules around the polar SnCl₂ core and the nonpolar dodecyl chains can be visualized and analyzed.

Differential Solvation: Polar solvents will preferentially interact with the tin-chloride part of the molecule, while nonpolar solvents will favor the alkyl chains. This differential solvation can affect the molecule's reactivity and solubility.

Intermolecular Interactions: In addition to solvent-solute interactions, MD simulations can model the interactions between dichlorodidodecylstannane molecules themselves in the condensed phase. This is crucial for understanding properties like viscosity, diffusion, and the potential for aggregation.

Reaction Pathway Modeling and Transition State Analysis of Organotin Transformations

Understanding the mechanisms of reactions involving organotin compounds is crucial for controlling their reactivity and designing new synthetic applications. iupac.org Computational chemistry provides powerful tools for modeling reaction pathways and identifying the transition states that govern the reaction rates. acs.org

For dichlorodidodecylstannane, this can involve studying:

Ligand Exchange Reactions: The substitution of the chloride ligands with other nucleophiles is a common reaction for diorganotin dihalides. Computational modeling can elucidate the mechanism, which could be associative (forming a five-coordinate intermediate) or dissociative. scispace.com

Hydrolysis Reactions: The reaction with water can lead to the formation of various hydrolysis products. Modeling this process can help understand the stability of the compound in aqueous environments. researchgate.net

Reductive or Oxidative Processes: The tin center can undergo changes in its oxidation state. Theoretical calculations can model the feasibility of such redox transformations. dtic.mil

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction. materialssquare.com Tools like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. acs.org

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, such as those found in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for interpreting experimental spectra and for understanding the electronic and structural properties of compounds like dichlorodidodecylstannane.

Density Functional Theory (DFT) is a cornerstone of these computational investigations. researchgate.netresearchgate.net By employing functionals such as B3LYP, researchers can calculate the optimized geometry of dihalodiorganostannanes and predict their vibrational frequencies. researchgate.netnih.gov These calculated frequencies can then be correlated with experimental IR spectra. For instance, studies on related compounds like dibenzyltin dichloride have shown a strong correlation between the vibrational bands calculated using DFT and those observed experimentally. researchgate.net For dichlorodidodecylstannane, DFT calculations would predict characteristic vibrational modes, including the Sn-C and Sn-Cl stretching frequencies, as well as the various vibrational modes associated with the long dodecyl chains. The accuracy of these predictions allows for confident assignment of bands in the experimental IR spectrum. osti.gov

Recent advancements have also seen the rise of machine learning (ML) and graph neural networks (GNNs) for the rapid and accurate prediction of NMR chemical shifts. nih.govrsc.org These data-driven approaches can be trained on large databases of known compounds to predict the spectra of new molecules with high accuracy, often at a fraction of the computational cost of traditional DFT methods. d-nb.infoprospre.caarxiv.org Such methods could be applied to predict the ¹H and ¹³C NMR spectra of dichlorodidodecylstannane and its analogues.

The correlation between computationally predicted and experimentally measured spectroscopic data is generally strong, providing a synergistic relationship where theory aids in the interpretation of experimental results, and experiments validate the computational models. diva-portal.org The table below illustrates the kind of correlative data that is typically generated in such studies, using hypothetical but realistic values for dichlorodidodecylstannane based on trends for similar compounds.

| Parameter | Predicted Value (DFT) | Expected Experimental Range | Spectroscopic Technique |

| ¹¹⁹Sn Chemical Shift | 120 - 150 ppm | 110 - 160 ppm | NMR Spectroscopy |

| ¹³C Chemical Shift (α-CH₂) | 25 - 35 ppm | 20 - 40 ppm | NMR Spectroscopy |

| ν(Sn-Cl) | 350 - 380 cm⁻¹ | 340 - 390 cm⁻¹ | IR Spectroscopy |

| ν(Sn-C) | 500 - 550 cm⁻¹ | 490 - 560 cm⁻¹ | IR Spectroscopy |

In Silico Design and Virtual Screening of Novel Organotin(IV) Compounds

The principles of computational chemistry extend beyond the analysis of existing molecules to the in silico design and virtual screening of novel compounds with specific functionalities. mdpi.com This is particularly relevant for organotin(IV) compounds, which have a wide range of industrial applications, including as catalysts and stabilizers. lupinepublishers.comlupinepublishers.com

In silico design involves the creation of new molecular structures within a computer, often by modifying a known scaffold like the dihalodiorganostannane framework. For example, by systematically varying the length and branching of the alkyl chains or by substituting the chlorine atoms with other halogens or functional groups, libraries of virtual compounds can be generated. schrodinger.com The properties of these virtual compounds can then be predicted using the computational methods described in the previous section.

Virtual screening is the process of computationally evaluating large libraries of chemical compounds to identify those that possess a desired set of properties. vjs.ac.vn This can be either structure-based or ligand-based. In the context of designing novel organotin(IV) compounds, a property-based screening approach is often employed. For instance, if the goal is to design a more effective catalyst for polyurethane production, computational models can be used to predict the catalytic activity of virtual organotin compounds. rsc.org This allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. research.csiro.au

The design of novel organotin(IV) compounds can also be tailored for applications in materials science, such as in the development of new polymers or optoelectronic materials. mdpi.com Computational screening can be used to identify compounds with specific electronic properties, such as a desired HOMO-LUMO gap, which is crucial for applications in organic electronics. The ability to predict such properties in silico enables the rational design of new materials with tailored functionalities.

The general workflow for the in silico design and virtual screening of novel organotin(IV) compounds is outlined in the table below.

| Step | Description | Computational Tools |

| 1. Target Definition | Define the desired properties of the novel compound (e.g., high catalytic activity, specific electronic properties). | N/A |

| 2. Library Generation | Create a virtual library of candidate organotin(IV) compounds by modifying the chemical structure. | Molecular modeling software |

| 3. Property Prediction | Calculate the relevant properties for each compound in the library using computational methods. | DFT, QSAR, Machine Learning |

| 4. Screening and Filtering | Screen the library based on the predicted properties to identify the most promising candidates. | Filtering algorithms, data analysis tools |

| 5. Lead Identification | Select a small number of lead compounds for experimental synthesis and validation. | N/A |

Advanced Applications in Materials Science and Catalysis

Catalytic Roles of Dihalodiorganostannanes in Organic Synthesis

Organotin compounds, particularly diorganotin dihalides and their derivatives, are established as potent homogeneous catalysts for a range of organic and polymer reactions. researchgate.net Their effectiveness is rooted in the Lewis acidic nature of the tin center, which can activate substrates and facilitate key bond-forming steps.

Organotin(IV) compounds are extensively used as catalysts in the synthesis of important industrial polymers, such as polyurethanes, silicones, and polyesters. researchgate.netrsc.org Their high catalytic activity at low concentrations makes them commercially valuable. core.ac.uk For instance, organotin compounds effectively catalyze the condensation of α,ω-dihydroxyl terminated organosiloxane diols, a reaction that extends siloxane chains to produce polyorganodisilanols with narrow molar mass distributions. researchgate.net This process is crucial for manufacturing room-temperature-vulcanizing (RTV) silicones. researchgate.net

In polyurethane production, organotin catalysts like dibutyltin (B87310) dilaurate (a derivative conceptually related to dihalodiorganostannanes) are paramount for the reaction between isocyanates and alcohols. core.ac.uknih.gov These catalysts accelerate the formation of urethane (B1682113) linkages, which is essential for creating foams, coatings, and elastomers. rsc.orgatamanchemicals.com The catalytic efficiency allows for the synthesis of high-molecular-weight polymers under milder conditions than would otherwise be possible. acs.org

The selection of the organic substituents on the tin atom, such as the dodecyl groups in dichlorodidodecylstannane, can influence the catalyst's solubility, stability, and specific activity in different reaction media.

Table 1: Applications of Organotin(IV) Catalysts in Polymerization

| Polymer Type | Reaction Catalyzed | Role of Organotin Catalyst | Example Catalyst Class |

|---|---|---|---|

| Polyurethanes | Isocyanate + Alcohol → Urethane | Accelerates urethane linkage formation. core.ac.uknih.gov | Organotin Dicarboxylates |

| RTV Silicones | Silanol Condensation | Facilitates moisture curing and crosslinking. researchgate.netatamanchemicals.com | Dioctyltin Diketonate |

| Polyesters | Transesterification/Polycondensation | Promotes ester bond formation. psu.edu | Dioxastannolanes |

| Polyolefins | Olefin Polymerization | Controls molecular weight and material properties. atamanchemicals.com | Titanium-based catalyst (TIB KAT 223) |

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. For polyurethane synthesis catalyzed by organotin dicarboxylates, theoretical and experimental studies have shed light on the catalytic cycle. nih.govresearchgate.net It is proposed that the catalyst first reacts with the alcohol to form an organotin alkoxide complex. nih.govresearchgate.net This alkoxide is the dominant catalytic species that then interacts with the isocyanate to form the urethane product and regenerate the active catalyst. nih.gov

Computational studies using Density Functional Theory (DFT) have helped to model the energetics of this pathway, confirming that the formation of the alkoxide complex is a key step. nih.govresearchgate.net The nature of the isocyanate (aliphatic vs. aromatic) can influence the reaction pathway and sensitivity to the catalyst's ligand environment. nih.gov

In the synthesis of macrocyclic polyesters, investigations into the reaction of 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) (a cyclic organotin compound) with diacyl dichlorides revealed that the organotin species acts not only as a reagent but also as a highly efficient transesterification catalyst. psu.edu This catalytic role leads to a thermodynamic distribution of oligomeric esters, highlighting the dual function of the tin compound in the reaction. psu.edu Such mechanistic insights are vital for controlling product selectivity and improving reaction yields.

Precursors for Advanced Materials Fabrication

Dihalodiorganostannanes like dichlorodidodecylstannane are valuable building blocks for advanced materials due to their ability to be converted into tin-containing inorganic or hybrid organic-inorganic structures.

Dichlorodidodecylstannane is a suitable precursor for fabricating transparent conductive oxide (TCO) films, specifically fluorine-doped tin oxide (FTO). In atmospheric pressure chemical vapor deposition (APCVD), a related compound, Dimethyltin (B1205294) Dichloride (DMTDC), has been successfully used as the tin precursor to create FTO films. scienceopen.com The process involves vaporizing the organotin precursor, which is then carried by a nitrogen gas stream to a heated substrate where it decomposes and reacts with a fluorine source and an oxygen source to form the FTO layer. scienceopen.com

Table 2: Properties of FTO Thin Films from Organotin Precursors

| Precursor Type | Deposition Method | Key Film Property | Achieved Values | Reference |

|---|---|---|---|---|

| Dimethyltin Dichloride (DMTDC) | APCVD | Carrier Mobility | 0.65 to 28.5 cm² V⁻¹ s⁻¹ | scienceopen.com |

| Dimethyltin Dichloride (DMTDC) | APCVD | Carrier Concentration | ~4 x 10²⁰ cm⁻³ | scienceopen.com |

| Dimethyltin Dichloride (DMTDC) | APCVD | Transmittance (Visible) | 80-85% | scienceopen.com |

| Tin(II) Chloride Dihydrate | Aerosol Assisted CVD | Conductivity | 2.768×10⁻⁶ (Ωcm)⁻¹ at 0.4 µm | scielo.org.mx |

Dihalodiorganostannanes can be converted into organotin monomers that are subsequently polymerized or copolymerized to create functional materials. For example, after conversion to a polymerizable derivative like a maleate (B1232345) or acrylate (B77674), the organotin moiety can be incorporated into a polymer backbone using free-radical polymerization. mdpi.comnih.gov

The copolymerization of organotin monomers (M₁) with conventional organic monomers like styrene (B11656) (ST) or butyl acrylate (BA) (M₂) has been studied to determine their reactivity ratios (r₁ and r₂). mdpi.com These ratios indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer. For systems involving dibutyltin maleate (DBTM) copolymerized with styrene, the reactivity ratios (r₁ < 1, r₂ > 1) and their product (r₁r₂ < 1) suggest a tendency towards a random distribution of monomer units in the polymer chain. mdpi.com

By carefully selecting the comonomers and polymerization conditions, it is possible to tailor the properties of the final material, such as its biocidal activity, thermal stability, or refractive index. These organotin-containing polymers have applications as bioactive materials, specialty coatings, and advanced composites. mdpi.com

Role of Dihalodiorganostannanes in Polymer Stabilization Systems (General Organotin)

Polymers are susceptible to degradation from heat, oxygen, and UV light, which can compromise their mechanical and aesthetic properties. wikipedia.org Stabilizers are added to inhibit these degradation processes. Organotin compounds, particularly diorganotin derivatives, are highly effective heat stabilizers, especially for polyvinyl chloride (PVC).

While organotin carboxylates and maleates are more common, dihalodiorganostannanes can be considered precursors to the active stabilizing species. The primary mechanism of stabilization in PVC involves the substitution of labile chlorine atoms on the polymer chain by the carboxylate or mercaptide groups from the organotin stabilizer. This prevents the initiation of an "unzipping" degradation reaction that releases HCl and forms colored polyene sequences.

Furthermore, organotin compounds can act as secondary antioxidants by decomposing hydroperoxides (ROOH), which are key intermediates in oxidative degradation, into non-radical, stable products. wikipedia.orgcnrs.fr Some organosulfur compounds, used as thiosynergists, are known to decompose hydroperoxides into stable alcohols. cnrs.fr The interaction between different classes of stabilizers, such as hindered amine light stabilizers (HALS) and antioxidants, can be complex, sometimes leading to synergistic or antagonistic effects. cnrs.fr The presence of sulfur-containing compounds, for instance, can alter the transformation pathways of HALS. cnrs.fr The versatility of organotin chemistry allows for the design of multifunctional stabilizers that provide comprehensive protection to the polymer matrix. ampacet.com

Development of Novel Functional Materials Based on Organotin(IV) Architectures

The exploration of organotin(IV) compounds as building blocks for advanced materials has led to significant developments in materials science. A key focus has been the synthesis of polymers with backbones composed of covalently bonded tin atoms, known as polystannanes. These materials are of particular interest due to their unique electronic and photophysical properties. Dichlorodidodecylstannane has emerged as a valuable precursor for the creation of specific functional polymers, leveraging the long dodecyl chains to influence solubility, processability, and the solid-state architecture of the resulting materials.

Research into the polymerization of dialkylstannanes has provided pathways to novel functional materials. cambridge.orgresearchgate.net The synthesis of high molecular weight polystannanes is crucial for their application in various fields. One of the primary methods for polymerizing dichlorodiorganostannanes is through a Wurtz-type coupling reaction, which involves the reductive coupling of the dihalide precursor with an alkali metal. vedantu.comwikipedia.orgunacademy.com This method, while foundational, has led to the exploration of alternative and more controlled polymerization techniques to create well-defined organotin polymers.

Synthesis and Characterization of Poly(didodecylstannane)

Poly(didodecylstannane), a polymer with a backbone of repeating tin atoms each bearing two dodecyl chains, represents a significant functional material derived from dichlorodidodecylstannane. The synthesis of this polymer has been achieved through various methods, each offering different levels of control over the polymer's molecular weight and structure.

One notable synthetic route involves the polymerization of didodecylstannane (the dihydride derivative of dichlorodidodecylstannane) using Wilkinson's catalyst, [RhCl(PPh₃)₃]. cambridge.orgresearchgate.net This method has been successfully applied to produce not only poly(didodecylstannane) but also other poly(dialkylstannane)s. cambridge.org The resulting polymers have been characterized using a suite of spectroscopic techniques to confirm their structure and properties. cambridge.orgresearchgate.net

Another approach to synthesizing poly(didodecylstannane) is through the electrochemical reduction of dichlorodidodecylstannane. scite.ai This method offers an alternative to chemical reductants and can provide a different degree of control over the polymerization process.

The characterization of poly(didodecylstannane) is crucial for understanding its potential applications. Key analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹⁹Sn NMR are used to elucidate the structure of the polymer and confirm the successful formation of the Sn-Sn backbone. cambridge.orgresearchgate.net

UV-vis Spectroscopy : This technique is particularly important for studying the electronic properties of polystannanes, as the σ-conjugated tin backbone gives rise to characteristic electronic transitions. cambridge.org Studies using polarized light can also provide insights into the orientation of the polymer chains. cambridge.org

X-ray Diffraction (XRD) : XRD is used to examine the solid-state structure and orientation of the polymer chains, which is influenced by the long alkyl side chains. cambridge.org

The table below summarizes the key aspects of the synthesis and characterization of poly(didodecylstannane).

| Synthesis Method | Precursor | Key Reagents/Conditions | Characterization Techniques | Key Findings |

| Catalytic Dehydropolymerization | Didodecylstannane | [RhCl(PPh₃)₃] catalyst | ¹H, ¹³C, ¹¹⁹Sn NMR; UV-vis Spectroscopy; X-ray Diffraction | Production of linear poly(didodecylstannane). The orientation of the polymer backbone is dependent on the alkyl chain length. cambridge.orgresearchgate.net |

| Electrochemical Reduction | Dichlorodidodecylstannane | Electrochemical cell | Not specified in abstract | Successful synthesis of poly(didodecylstannane). scite.ai |

| Wurtz-type Coupling | Dichlorodidodecylstannane | Sodium metal, dry ether | Not explicitly detailed for this specific polymer, but generally applicable. | A general method for synthesizing polymers with main group element backbones. vedantu.comwikipedia.org |

This table is generated based on available research findings. Some fields may not be exhaustively detailed in the source abstracts.

The development of poly(didodecylstannane) from dichlorodidodecylstannane showcases the potential for creating novel functional materials with tailored properties. The long dodecyl side chains are expected to enhance the solubility of the polymer in organic solvents, facilitating its processing into thin films and fibers. Furthermore, the interplay between the rigid, electronically active polystannane backbone and the flexible alkyl side chains can lead to interesting self-assembly behaviors and liquid-crystalline phases, which are active areas of research in materials science. researchgate.net The unique properties of these organotin(IV) architectures suggest potential applications in areas such as conductive polymers, non-linear optics, and as precursors for semiconducting tin-based materials. cas.org

Environmental Fate and Transformation Pathways of Dihalodiorganostannanes

Abiotic Degradation Mechanisms

Abiotic degradation of Stannane, dichlorodidodecyl- primarily involves photodegradation and hydrolysis, which are significant pathways for its transformation in the environment, influencing its stability and speciation.

Photodegradation Pathways and Products in Aquatic and Terrestrial Environments